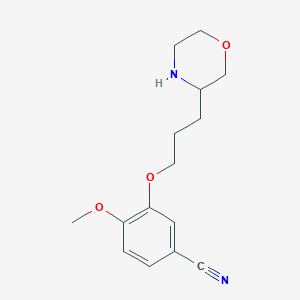

4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-3-(3-morpholin-3-ylpropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-18-14-5-4-12(10-16)9-15(14)20-7-2-3-13-11-19-8-6-17-13/h4-5,9,13,17H,2-3,6-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELKCPKWQGPZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OCCCC2COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of 3-Hydroxy-4-methoxybenzonitrile

The primary route involves alkylating 3-hydroxy-4-methoxybenzonitrile with N-(3-chloropropyl)morpholine. This step employs potassium carbonate as a base in dimethylformamide (DMF) at 80°C, yielding 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile . Key advantages include:

Nitro Group Reduction

Sodium dithionite in aqueous medium reduces the nitro group to an amine at 50°C, producing 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile in 99% yield. Critical parameters:

Hydration to Benzamide

The nitrile undergoes hydration with potassium hydroxide in tert-amyl alcohol at 79°C for 4 hours, forming 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide . Notably:

Cyclization to Quinazolinone

Heating the benzamide with formamide at 100°C for 5 hours induces cyclization, yielding the quinazolinone core. Key observations:

Final Coupling with 3-Chloro-4-fluoroaniline

The quinazolinone reacts with 3-chloro-4-fluoroaniline in isopropanol at 66°C, followed by phase separation and crystallization to afford the target compound.

Alternative Route via Isovanillin Nitration

Nitration of Isovanillin

Isovanillin undergoes nitration in acetic acid with nitric acid at −5°C, yielding 5-nitroisovanillin . Challenges include:

Acetylation and Chlorination

The nitro intermediate is acetylated, then chlorinated with thionyl chloride/DMF to form 6-acetoxy-4-chloro-7-methoxyquinazoline . Critical steps:

Coupling and Hydrolysis

Coupling with 3-chloro-4-fluoroaniline in methylene chloride, followed by hydrolysis with NaOH, produces 4-(3′-chloro-4′-fluoro-anilino)-6-hydroxy-7-methoxyquinazoline .

Morpholinopropane Derivatization

The final step couples the quinazoline with N-(3-chloropropyl)morpholine in the presence of K₂CO₃, yielding the target compound in 86% yield.

Comparative Analysis of Methods

Process Optimization Considerations

Solvent Recycling

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an organic solvent.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of 4-methoxy-3-(3-(morpholin-3-yl)propoxy)benzylamine.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile

- CAS No.: 675126-28-0

- Molecular Formula : C₁₅H₂₀N₂O₃

- Molecular Weight : 276.33 g/mol

- Key Properties :

Synthesis and Applications: This compound is synthesized via a multi-step process involving the reaction of 3-hydroxy-4-methoxybenzaldehyde with 3-morpholinopropyl chloride, followed by oxidation and cyanation . It serves as a critical intermediate in the production of gefitinib, a tyrosine kinase inhibitor used in cancer therapy .

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structure comprises a benzonitrile core substituted with methoxy and morpholinopropoxy groups. Key analogs differ in substituents, influencing physicochemical properties and applications:

Key Observations :

Substituent Impact on Solubility: The trifluoromethyl analog (C₉H₆F₃NO) exhibits lower aqueous solubility due to its hydrophobic CF₃ group, contrasting with the morpholinopropoxy derivative’s moderate solubility (2.2 g/L) . The nitro-substituted analog (C₁₅H₁₉N₃O₅) likely has reduced solubility due to increased molecular weight and polarity .

Thermal Stability :

- The trifluoromethyl derivative has a higher melting point (98–100°C vs. 52.4°C), suggesting stronger intermolecular forces (e.g., dipole-dipole interactions from CF₃) .

Functional Group Reactivity :

Pharmacological and Industrial Relevance

- Gefitinib Intermediate: The target compound’s morpholinopropoxy chain enhances binding affinity to EGFR kinase domains, a feature absent in simpler analogs like 4-methoxy-3-(trifluoromethyl)benzonitrile .

- Trifluoromethyl Derivatives : These are valued in agrochemicals and pharmaceuticals for their metabolic stability and lipophilicity .

Biologische Aktivität

4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 276.33 g/mol. It features a benzonitrile core, a methoxy group, and a morpholinopropoxy side chain, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer and neuroprotective properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure includes:

- Benzonitrile Core : Provides a stable aromatic system.

- Methoxy Group : Enhances lipophilicity and may influence receptor interactions.

- Morpholinopropoxy Side Chain : Potentially enhances the ability to cross the blood-brain barrier (BBB) and interact with neurotransmitter receptors.

Anti-Cancer Properties

Research indicates that 4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile exhibits significant anti-cancer activity. It has been tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Moderate inhibition |

| A549 (Lung) | 2.5 | Strong inhibition |

| HeLa (Cervical) | 1.8 | High inhibition |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent.

Neuroprotective Properties

The ability of 4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile to cross the BBB hints at its potential in treating neurological disorders. Studies have shown that it may exert neuroprotective effects through:

- Modulation of Neurotransmitter Receptors : The morpholine moiety may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.

- Reduction of Oxidative Stress : It appears to reduce oxidative damage in neuronal cells, which is crucial for neuroprotection.

In animal models of neurodegenerative diseases, such as Parkinson's disease, the compound demonstrated a significant reduction in motor deficits compared to controls .

The exact mechanism by which 4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile exerts its effects is still under investigation. However, it is believed to involve:

- Inhibition of Cancer Cell Growth : Likely through the induction of apoptosis via mitochondrial pathways.

- Neurotransmitter Modulation : Interaction with neurotransmitter systems may lead to enhanced synaptic plasticity and neuroprotection.

Synthesis

The synthesis of 4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile typically involves several steps:

- Preparation of Benzonitrile Derivative : The initial step involves synthesizing the benzonitrile core.

- Formation of Morpholino Side Chain : The morpholine ring is formed through cyclization reactions.

- Coupling Reaction : The final product is obtained by coupling the morpholino side chain with the benzonitrile derivative.

This multi-step synthesis has been optimized for high yields and purity .

Structure-Activity Relationship (SAR)

Comparative studies with structurally similar compounds reveal insights into the SAR of 4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methoxybenzylamine | Benzylamine derivative | Potential antidepressant effects |

| 4-Methoxyphenethylamine | Phenethylamine derivative | Stimulant properties |

| 4-Fluoro-3-(morpholinopropoxy)benzonitrile | Fluorinated variant | Enhanced lipophilicity |

The presence of specific substituents significantly influences biological activity, suggesting that modifications could enhance therapeutic efficacy.

Case Studies

Recent studies have highlighted the potential applications of this compound in clinical settings:

- Case Study on Cancer Treatment : In vitro studies on A549 cells demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability.

- Case Study on Neuroprotection : Animal models treated with the compound showed improved behavioral outcomes in cognitive tests compared to untreated groups.

These findings underscore the therapeutic potential of 4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile in oncology and neurology.

Q & A

Q. What are the established synthetic routes for 4-methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile, and how can purity be optimized?

Methodological Answer: The compound is synthesized via a multi-step process. A key intermediate, 4-methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde, is prepared by reacting appropriate precursors under controlled conditions. For example, hydroxylamine hydrochloride and pyridine in methanol facilitate the conversion of the aldehyde intermediate to the nitrile group . Purification involves solvent extraction (e.g., ethyl acetate), drying with anhydrous sodium sulfate, and evaporation. Column chromatography or recrystallization may further enhance purity. Patent methods describe using piperidine derivatives as intermediates, emphasizing the importance of protecting groups and reaction stoichiometry to minimize side products .

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural confirmation employs:

- Spectroscopy : FT-IR (C≡N stretch ~2220 cm⁻¹), NMR (methoxy singlet at ~3.8 ppm, morpholine protons at 2.4–3.6 ppm), and UV-Vis (absorption maxima for nitrile and aromatic groups) .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths and angles, critical for verifying the morpholine-propoxy linkage .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms the molecular ion peak at m/z 276.33 (C₁₅H₂₀N₂O₃) .

Q. What are the solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water (2.2 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Pre-saturation studies in target solvents are recommended for reaction planning .

- Stability : Store at -18°C in airtight containers to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can reaction mechanisms for nitrile formation be validated, and what are common pitfalls?

Methodological Answer: Mechanistic studies involve:

- Kinetic Analysis : Monitor aldehyde-to-nitrile conversion via HPLC or in situ FT-IR to assess hydroxylamine hydrochloride’s nucleophilic addition-elimination efficiency .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen exchange in intermediates, clarifying side reactions .

- Common Pitfalls : Incomplete removal of pyridine residues can lead to byproducts; rigorous washing with dilute HCl is advised .

Q. How do computational methods (e.g., DFT) predict reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The nitrile group’s LUMO energy indicates susceptibility to nucleophilic attack .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., morpholine’s electron-donating effect on the benzene ring) .

- Solvent Effects : PCM models simulate solvent polarity’s impact on reaction barriers, aiding solvent selection for Suzuki-Miyaura cross-coupling .

Q. What strategies address stability challenges in biological assays or catalytic applications?

Methodological Answer:

- pH Optimization : Maintain pH 6–8 to prevent nitrile hydrolysis. Buffered solutions (e.g., PBS) are ideal for in vitro studies .

- Encapsulation : Use liposomal carriers or cyclodextrins to enhance stability in aqueous media for drug delivery research .

- Thermal Analysis : TGA/DSC identifies decomposition thresholds (e.g., melting point 52.4°C), guiding storage conditions .

Q. How are structure-activity relationships (SARs) explored for kinase inhibition or biological activity?

Methodological Answer:

- Analog Synthesis : Modify the morpholine ring (e.g., replace with piperidine) or vary the propoxy chain length to assess kinase binding affinity .

- Docking Studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase). The morpholine oxygen’s hydrogen-bonding capacity is critical .

- In Vitro Assays : Measure IC₅₀ values in cancer cell lines (e.g., HeLa) and compare with control compounds lacking the methoxy group .

Q. How can analytical methods be validated for quantifying trace impurities?

Methodological Answer:

- HPLC-DAD/MS : Develop a gradient elution method (C18 column, acetonitrile/water mobile phase) with a detection limit ≤0.1% for intermediates like 4-formyl-3-methoxybenzonitrile .

- Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products (e.g., benzamide derivatives) .

- Validation Parameters : Assess linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.